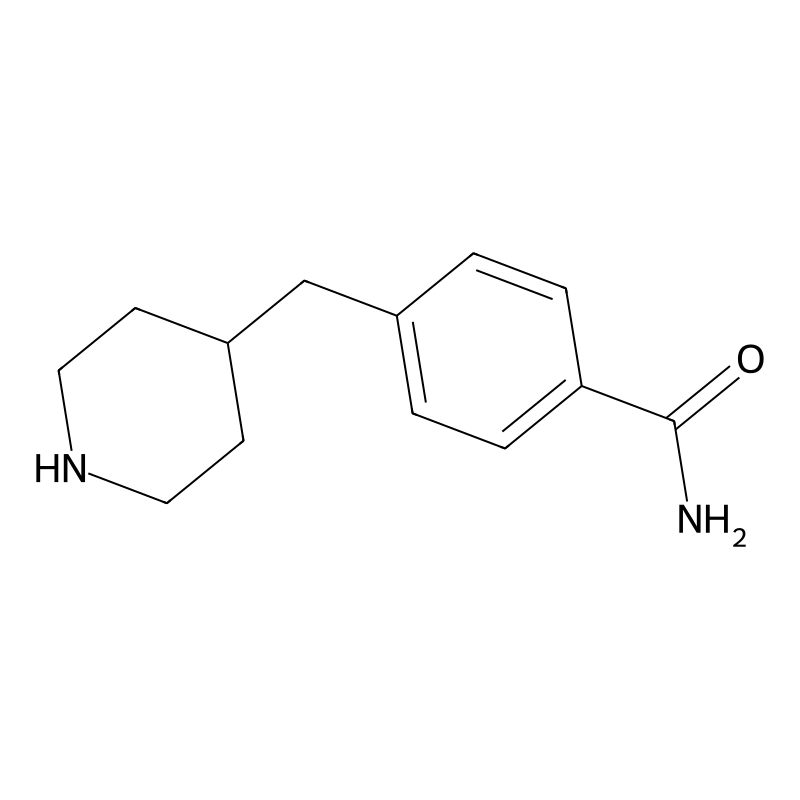

4-(Piperidin-4-ylmethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacology: Antiviral Activity

Summary of Application: 4-(Piperidin-4-ylmethyl)benzamide derivatives have been studied for their antiviral properties, particularly against influenza and SARS-CoV-2 viruses .

Methods of Application: Researchers synthesized various benzyl-piperidine derivatives and tested their inhibitory activity against viral hemagglutinin fusion peptides and SARS-CoV-2 proteins through in vitro assays .

Results: The studies revealed that certain derivatives, such as 4,4-disubstituted N-benzyl piperidines, showed significant inhibitory effects on the H1N1 influenza virus, while others demonstrated potential as SARS-CoV-2 inhibitors .

Medicinal Chemistry: Cancer Therapy

Summary of Application: N-(Piperidin-4-yl)benzamide compounds have been explored for their potential in cancer therapy, with a focus on structure-activity relationships to enhance cytotoxicity against cancer cells .

Methods of Application: Synthesis of a series of compounds followed by evaluation of their effects on cancer cell lines, considering the impact of substituents on the benzamide ring .

Results: Compounds with specific halogen, carboxyl, nitro, or methyl groups on the benzamide ring exhibited increased cytotoxicity, suggesting a path for designing more effective anticancer drugs .

Organic Synthesis: Cyclization Reactions

Summary of Application: Piperidine derivatives, including 4-(Piperidin-4-ylmethyl)benzamide, are used in organic synthesis for cyclization reactions to create complex organic structures .

Methods of Application: Utilization of piperidine derivatives in multicomponent reactions, hydrogenation, and cycloaddition processes to synthesize various organic compounds .

Results: The application of these methods has led to the efficient synthesis of substituted piperidines, spiropiperidines, and piperidinones, which are valuable in drug design .

Drug Design: Anti-Inflammatory Agents

Summary of Application: Derivatives of 4-(Piperidin-4-ylmethyl)benzamide have been investigated for their anti-inflammatory properties, with a focus on COX inhibition .

Methods of Application: Design and synthesis of novel derivatives followed by in vitro and in silico evaluation of their COX-1 and COX-2 inhibitory activities .

Results: Certain derivatives demonstrated high IC50 values for COX-1 inhibition and excellent selectivity indices for COX-2, indicating their potential as anti-inflammatory agents .

Biochemistry: Hypoxia-Inducible Factor Activation

Summary of Application: N-(Piperidin-4-yl)benzamide derivatives have been studied for their role in activating hypoxia-inducible factor (HIF-1) pathways, which are crucial in cellular responses to hypoxia .

Methods of Application: Synthesis of benzamide derivatives and assessment of their ability to induce HIF-1α protein expression and downstream target genes in vitro .

Results: Some compounds induced the expression of HIF-1α and p21, promoting tumor cell apoptosis, which could be beneficial in treating hypoxic tumors .

Chemical Engineering: Synthesis of Piperidine-Based Compounds

Summary of Application: 4-(Piperidin-4-ylmethyl)benzamide is used as a building block in the synthesis of piperidine-based compounds, which are prevalent in pharmaceuticals .

Methods of Application: Employment of piperidine derivatives in various chemical reactions to engineer new compounds with potential pharmacological activities .

Results: The engineered compounds have shown a wide range of biological activities, making them valuable in the development of new medications .

Neuropharmacology: Treatment of Neurodegenerative Diseases

Summary of Application: Piperidine derivatives are being researched for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Methods of Application: The compounds are tested for their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative conditions .

Results: Some derivatives have shown promise in enhancing cognitive functions and reducing neurodegenerative symptoms in preclinical models .

Analytical Chemistry: Chromatographic Separation Techniques

Summary of Application: 4-(Piperidin-4-ylmethyl)benzamide derivatives are utilized as stationary phases in chromatography for the separation of complex mixtures .

Methods of Application: These compounds are bonded to silica particles to create novel stationary phases that can separate a wide range of chemical entities based on their interactions .

Results: The new stationary phases have demonstrated improved selectivity and stability, enhancing the analytical capabilities of chromatographic methods .

Computational Chemistry: Drug Discovery

Summary of Application: Piperidine-based benzamides are used in computational models to predict binding affinities and drug-receptor interactions .

Methods of Application: Molecular docking and dynamics simulations are performed to evaluate the interaction of these compounds with various biological targets .

Results: The computational studies have identified several piperidine derivatives with high binding affinities, guiding the synthesis of potential drug candidates .

Environmental Chemistry: Pollutant Degradation

Summary of Application: Research is being conducted on the use of piperidine derivatives in the degradation of environmental pollutants .

Methods of Application: These compounds are tested for their catalytic efficiency in breaking down toxic chemicals and reducing their harmful impact on the environment .

Results: Preliminary results indicate that certain derivatives can effectively catalyze the degradation of pollutants, offering a potential method for environmental cleanup .

Material Science: Polymer Synthesis

Summary of Application: 4-(Piperidin-4-ylmethyl)benzamide is explored as a monomer in the synthesis of polymers with unique properties .

Methods of Application: The compound is polymerized with other monomers to create copolymers that exhibit desirable mechanical and thermal characteristics .

Veterinary Medicine: Antiparasitic Treatments

Summary of Application: Piperidine derivatives are investigated for their use as antiparasitic agents in veterinary medicine .

Methods of Application: The efficacy of these compounds is assessed against a variety of parasites that affect livestock and domestic animals .

Results: Some derivatives have shown effectiveness in controlling parasitic infections, improving animal health and productivity .

4-(Piperidin-4-ylmethyl)benzamide is a chemical compound with the molecular formula C₁₃H₁₈N₂O. It consists of a benzamide structure where a piperidine group is attached via a methylene bridge. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

- Amide-based interactions: The amide group can form hydrogen bonds with other molecules, potentially influencing protein-ligand interactions or enzyme activity.

- Piperidine ring interactions: The basic amine functionality in the piperidine ring can be protonated, allowing it to interact with acidic residues in biological targets.

- Acylation Reactions: The amide nitrogen can undergo acylation, leading to the formation of more complex derivatives.

- Nucleophilic Substitution: The piperidine nitrogen may act as a nucleophile, allowing for substitution reactions with electrophiles.

- Reduction Reactions: The carbonyl group in the amide can be reduced to form corresponding amines or alcohols under appropriate conditions.

These reactions are crucial for synthesizing analogs and exploring structure-activity relationships.

Research indicates that 4-(Piperidin-4-ylmethyl)benzamide exhibits significant biological activity. It has been studied for its potential as an antitumor agent, particularly through its action on hypoxia-inducible factor 1 pathways, which are critical in cancer cell proliferation and survival. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, such as HepG2, by activating specific signaling pathways and increasing the expression of apoptotic markers like cleaved caspase-3 .

The synthesis of 4-(Piperidin-4-ylmethyl)benzamide typically involves several steps:

- Formation of the Piperidine Ring: Starting from suitable precursors, piperidine can be synthesized through cyclization reactions.

- Methylation: A benzyl chloride derivative can be reacted with piperidine to introduce the methylene bridge.

- Amidation: The resulting intermediate undergoes amidation with appropriate carboxylic acids or their derivatives to yield 4-(Piperidin-4-ylmethyl)benzamide.

These methods allow for modifications that enhance biological activity and pharmacokinetic properties.

4-(Piperidin-4-ylmethyl)benzamide has several applications in medicinal chemistry:

- Anticancer Research: Its derivatives are being explored as potential anticancer agents due to their ability to modulate key cellular pathways.

- Neuropharmacology: Some studies suggest that related compounds may act on opioid receptors, indicating potential use in pain management and central nervous system disorders .

- Drug Development: The compound serves as a template for designing new pharmaceuticals targeting various receptors and enzymes.

Interaction studies have focused on understanding how 4-(Piperidin-4-ylmethyl)benzamide interacts with biological targets:

- Receptor Binding: Investigations into its binding affinity for opioid receptors have shown promising results, suggesting it may influence pain pathways and mood regulation.

- Cellular Mechanisms: Studies have demonstrated that it can modulate apoptosis-related pathways, enhancing our understanding of its mechanism of action in cancer therapy .

Several compounds share structural similarities with 4-(Piperidin-4-ylmethyl)benzamide, each exhibiting unique properties and activities.

These compounds highlight the versatility and potential of piperidine-based structures in drug discovery, emphasizing the unique role of 4-(Piperidin-4-ylmethyl)benzamide within this class.

4-(Piperidin-4-ylmethyl)benzamide (CAS: 333795-12-3) emerged in the early 2000s as part of efforts to optimize benzamide derivatives for therapeutic applications. Its synthesis was first reported in patent literature, such as WO2002094782A1 (2002), which described 4-(phenyl-piperidin-4-ylidene-methyl)-benzamide derivatives for pain and anxiety treatment. The compound gained prominence due to its structural versatility, enabling modifications for enhanced pharmacokinetic properties. Early pharmacological studies focused on its potential as a glycine transporter-1 (GlyT-1) inhibitor, with derivatives showing promise in schizophrenia models.

Classification in Chemical Taxonomy

This compound belongs to two key chemical classes:

- Benzamides: Characterized by a benzene ring linked to a carboxamide group.

- Piperidine derivatives: Featuring a six-membered saturated ring with one nitrogen atom.

IUPAC Name: 4-(piperidin-4-ylmethyl)benzamide

Molecular Formula: $$ \text{C}{13}\text{H}{18}\text{N}_{2}\text{O} $$

Key Functional Groups:

- Benzamide core ($$ \text{C}6\text{H}5\text{CONH}_2 $$)

- Piperidin-4-ylmethyl substituent ($$ \text{C}5\text{H}{10}\text{N}-\text{CH}_2- $$)

Significance in Organic and Medicinal Chemistry

The compound’s dual functionality enables:

- Structural modularity: The piperidine moiety allows stereochemical tuning, while the benzamide group provides a planar aromatic surface for target engagement.

- Bioactivity: Serves as a precursor for δ-opioid receptor agonists and GlyT-1 inhibitors, with demonstrated antitumor activity in HepG2 cells (IC$$_{50}$$ = 0.25 μM for derivatives).

- Metabolic stability: The piperidine ring enhances resistance to oxidative degradation compared to simpler aliphatic amines.

Overview of Related Benzamide Derivatives

Structural analogs exhibit varied pharmacological profiles:

These modifications highlight the critical role of substituents in modulating target affinity and physicochemical properties.

Molecular Formula and Mass

Free Base Form (C13H18N2O)

The free base form of 4-(piperidin-4-ylmethyl)benzamide exists with the molecular formula C₁₃H₁₈N₂O [1]. This compound has a molecular weight of 218.29 grams per mole, as determined through computational analysis by PubChem [1]. The exact mass of the free base form is calculated to be 218.141913202 daltons, with an identical monoisotopic mass value [1]. The Chemical Abstracts Service registry number for the free base is 333795-12-3, providing a unique identifier for this specific molecular form [1].

The free base structure represents the neutral, unprotonated state of the molecule where the piperidine nitrogen atom retains its lone pair of electrons [1]. This form exhibits a topological polar surface area of 55.1 square angstroms, indicating moderate polarity characteristics [1]. The hydrogen bond donor count is two, corresponding to the primary amide group and the secondary amine nitrogen in the piperidine ring [1]. Similarly, the molecule contains two hydrogen bond acceptors, specifically the carbonyl oxygen of the benzamide group and the nitrogen atom of the piperidine ring [1].

Hydrochloride Salt (C13H19ClN2O)

The hydrochloride salt form represents the protonated derivative with molecular formula C₁₃H₁₉ClN₂O [2] [3]. This salt formation results in a molecular weight of 254.76 grams per mole, reflecting the addition of hydrogen chloride to the parent compound [2] [4]. The exact mass of the hydrochloride salt is 254.118591 daltons, with matching monoisotopic mass values [2]. The Chemical Abstracts Service number for the hydrochloride salt is 333795-11-2 [2] [3].

Salt formation occurs through protonation of the piperidine nitrogen atom, creating a quaternary ammonium center balanced by the chloride anion [2]. This ionic character significantly alters the physicochemical properties compared to the free base form. The topological polar surface area remains essentially unchanged at 55.12 square angstroms, as the protonation does not create new polar surface area [3]. The calculated logarithmic partition coefficient increases to 1.7494 for the hydrochloride salt compared to 1.4 for the free base, indicating slight changes in lipophilicity upon salt formation [5] [3].

Table 1: Molecular Formula and Mass Data

| Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | PubChem CID |

|---|---|---|---|---|

| Free Base | C₁₃H₁₈N₂O | 218.29 | 333795-12-3 | 11499825 |

| Hydrochloride Salt | C₁₃H₁₉ClN₂O | 254.76 | 333795-11-2 | 11499824 |

Structural Characteristics

Benzamide Core Structure

The benzamide core constitutes the fundamental structural unit of 4-(piperidin-4-ylmethyl)benzamide, consisting of a benzene ring directly attached to a carboxamide functional group [1] [6]. This aromatic amide framework exhibits planar geometry characteristic of benzamide derivatives, where the benzene ring and amide group maintain coplanarity due to resonance stabilization [6] [7]. The carbonyl carbon of the amide group adopts sp² hybridization, creating a trigonal planar geometry around this center [6].

The benzamide moiety displays restricted rotation around the carbon-nitrogen amide bond due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system [8] [9]. This restricted rotation results in two possible conformational states: the Z-conformation where the carbonyl oxygen and amide hydrogen are on the same side, and the E-conformation where they are on opposite sides [9]. Research indicates that benzamide derivatives typically favor the E-conformation in solid state and solution due to reduced steric interactions [8] [9].

The para-substitution pattern places the piperidin-4-ylmethyl substituent at the 4-position of the benzene ring, directly opposite to the carboxamide group [1]. This substitution pattern maximizes the distance between the electron-withdrawing amide group and the electron-donating piperidine nitrogen, resulting in favorable electronic distribution throughout the molecular framework [1]. The aromatic system exhibits characteristic benzene bond lengths with carbon-carbon distances typically ranging between 1.39 to 1.40 angstroms [6].

Piperidine Ring Configuration

The piperidine ring represents a six-membered saturated heterocyclic system containing one nitrogen atom [10] [11]. This heterocycle adopts a chair conformation as the most thermodynamically stable arrangement, minimizing both angle strain and steric interactions between substituents [10] [11]. The chair conformation is characterized by alternating axial and equatorial positions, with the nitrogen atom maintaining sp³ hybridization and tetrahedral geometry [11].

Conformational analysis of piperidine derivatives reveals that the chair form is strongly favored over boat or twist-boat conformations by approximately 5-7 kilocalories per mole [10] [11]. The piperidine nitrogen atom in 4-(piperidin-4-ylmethyl)benzamide exists in a pyramidal geometry with the lone pair occupying a pseudo-axial position [11]. This stereochemical arrangement allows for optimal orbital overlap and minimizes 1,3-diaxial interactions within the ring system [11].

The 4-position substitution places the methyl linker in an equatorial orientation when the piperidine ring adopts the chair conformation [12] [13]. This equatorial placement minimizes steric hindrance and represents the thermodynamically preferred arrangement [12]. Crystal structure studies of related piperidine derivatives confirm that equatorial substitution at the 4-position is consistently observed, with the ring maintaining ideal chair geometry characterized by puckering parameters [12] [13].

Methyl Linker Analysis

The methyl linker functions as a two-carbon spacer unit connecting the piperidine ring to the benzamide core through a -CH₂-CH₂- bridge [1]. This flexible linker adopts sp³ hybridization at both carbon atoms, allowing for relatively free rotation around the carbon-carbon bonds [1]. The rotational freedom provided by this linker enables conformational flexibility between the rigid benzamide and piperidine ring systems [1].

Analysis of the linker geometry indicates that the carbon-carbon bond length within the methyl bridge measures approximately 1.54 angstroms, consistent with typical sp³-sp³ carbon-carbon single bonds [1]. The carbon-nitrogen bond connecting the linker to the piperidine ring exhibits a length of approximately 1.47 angstroms, characteristic of sp³ carbon to sp³ nitrogen bonds [1]. Similarly, the carbon-carbon bond attaching the linker to the benzene ring measures approximately 1.52 angstroms [1].

The conformational preferences of the methyl linker are influenced by gauche and anti relationships between substituents on adjacent carbon atoms [10]. Rotational energy barriers around the carbon-carbon bonds are relatively low, typically 2-3 kilocalories per mole, allowing for rapid interconversion between conformational states at room temperature [10]. This flexibility contributes to the overall conformational mobility of the molecule while maintaining the structural integrity of the benzamide and piperidine components [10].

Table 2: Structural Component Analysis

| Structural Component | Key Features | Hybridization | Conformational Behavior |

|---|---|---|---|

| Benzamide Core | Planar aromatic system with amide functionality | sp² (aromatic carbons), sp² (amide carbon) | Restricted rotation around C-N amide bond |

| Piperidine Ring | Six-membered saturated heterocycle | sp³ (all carbons), sp³ (nitrogen) | Chair conformation preferred |

| Methyl Linker | Two-carbon flexible spacer (-CH₂-) | sp³ (both carbons) | Free rotation around C-C bonds |

Stereochemistry and Conformational Analysis

The stereochemical analysis of 4-(piperidin-4-ylmethyl)benzamide reveals the absence of defined stereogenic centers in the molecular structure [1]. The compound exhibits no defined atom stereocenter count and no defined bond stereocenter count, indicating that it exists as a single constitutional isomer without stereoisomeric variants [1]. This lack of stereochemical complexity simplifies the conformational analysis and eliminates concerns regarding enantiomeric or diastereomeric relationships [1].

Conformational analysis focuses on the relative orientations of the benzamide and piperidine ring systems connected through the flexible methyl linker [10] [11]. The piperidine ring strongly favors the chair conformation, with the 4-substituent occupying an equatorial position to minimize steric interactions [12] [11]. The chair conformation is characterized by specific puckering parameters, with studies of related compounds showing puckering amplitudes ranging from 0.52 to 0.56 angstroms [12] [13].

The benzamide core maintains planarity with the amide group exhibiting restricted rotation due to resonance stabilization [8] [9]. The preferred E-conformation places the carbonyl oxygen trans to the amide hydrogen, minimizing dipole-dipole repulsion [9]. The dihedral angle between the benzene ring and the amide plane typically measures less than 15 degrees in benzamide derivatives, confirming near-coplanarity [14].

The methyl linker provides conformational flexibility through rotation around the carbon-carbon bonds [10]. Energy calculations suggest that gauche conformations around the linker bonds are slightly favored over anti conformations due to favorable electrostatic interactions between the electron-rich piperidine nitrogen and the electron-deficient benzamide carbonyl [10]. The overall molecular conformation represents a balance between local conformational preferences of individual structural units and global energy minimization [10] [11].

Physical Properties

Solubility Profile and Salt Formation

The solubility characteristics of 4-(piperidin-4-ylmethyl)benzamide demonstrate significant differences between the free base and hydrochloride salt forms [15] [3]. The free base exhibits limited aqueous solubility due to its predominantly hydrophobic character, with the calculated logarithmic partition coefficient of 1.4 indicating moderate lipophilicity [1] [5]. The topological polar surface area of 55.1 square angstroms suggests moderate polarity, primarily contributed by the amide carbonyl and piperidine nitrogen [1] [5].

Salt formation with hydrochloric acid dramatically enhances aqueous solubility through ionization of the piperidine nitrogen [15] [3]. The hydrochloride salt creates ionic character that promotes hydrogen bonding with water molecules and increases overall hydrophilicity [15]. Vendor specifications indicate improved solubility in aqueous media for the hydrochloride salt, though specific quantitative values require empirical determination under standardized conditions [15] [3].

The compound demonstrates solubility in organic solvents typical of benzamide derivatives [14]. Dimethyl sulfoxide, dimethylformamide, and methanol serve as suitable solvents for both analytical and preparative applications [15]. The moderate polarity indicated by the topological polar surface area value suggests compatibility with protic and polar aprotic solvents while maintaining limited solubility in purely hydrophobic media [1] [5].

Storage conditions for both forms require protection from moisture and controlled temperature maintenance [15] [3]. The hydrochloride salt particularly requires sealed storage in dry conditions at 2-8 degrees Celsius to prevent decomposition and maintain chemical stability [15] [3]. These storage requirements reflect the hygroscopic nature of the salt form and potential for degradation under ambient conditions [3].

Melting Point Determination

Experimental melting point data for 4-(piperidin-4-ylmethyl)benzamide hydrochloride indicates a melting point of 168 degrees Celsius [16]. This value represents a significant increase compared to typical benzamide derivatives, reflecting the ionic character and enhanced intermolecular interactions present in the salt form [16]. The melting point data originates from the Environmental Protection Agency DSSTox database, providing reliable thermodynamic information [16].

The melting point elevation observed in the hydrochloride salt compared to the free base form results from stronger intermolecular forces including hydrogen bonding between the protonated amine and chloride anion [16]. Additional stabilization arises from electrostatic interactions between ionic centers and enhanced crystal packing efficiency [16]. These factors collectively contribute to the thermal stability of the crystalline lattice [16].

Thermal analysis considerations include the potential for decomposition at elevated temperatures [16]. The calculated boiling point of 327 degrees Celsius suggests thermal stability up to moderate temperatures, though extended heating may lead to degradation [16]. The flash point of 178 degrees Celsius indicates combustibility concerns at elevated temperatures, requiring appropriate safety precautions during thermal analysis [16].

Comparative analysis with related benzamide derivatives reveals that the observed melting point falls within the expected range for para-substituted benzamides containing heterocyclic substituents [17] [14]. The presence of the piperidine ring and flexible linker contributes to the overall thermal behavior while maintaining structural integrity below the decomposition temperature [16].

Crystal Structure Properties

Crystal structure analysis of 4-(piperidin-4-ylmethyl)benzamide derivatives reveals important packing arrangements and intermolecular interactions [12] [13] [18]. Related piperidine-benzamide compounds crystallize in various space groups, with monoclinic and triclinic systems being commonly observed [12] [13] [18]. The crystal packing is stabilized by hydrogen bonding networks involving the amide groups and nitrogen-containing heterocycles [12] [18].

The density of the hydrochloride salt is reported as 1.12 grams per cubic centimeter, indicating efficient crystal packing [16]. This density value suggests close intermolecular contacts and ordered arrangement of molecules within the crystal lattice [16]. The relatively high density compared to organic compounds of similar molecular weight reflects the ionic character and enhanced intermolecular attractions [16].

Hydrogen bonding patterns in related structures demonstrate that benzamide derivatives typically form chains or dimeric arrangements through amide-amide interactions [18] [19]. The primary amide group serves as both hydrogen bond donor and acceptor, creating networks with neighboring molecules [18] [19]. Additional stabilization may arise from weaker carbon-hydrogen to oxygen contacts and aromatic stacking interactions between benzene rings [18].

The piperidine ring conformation within crystal structures consistently adopts the chair form with equatorial substitution at the 4-position [12] [13]. Crystal data for related compounds show piperidine rings with puckering parameters confirming ideal chair geometry [12] [13]. The benzene rings often exhibit dihedral angles with respect to the piperidine ring planes, ranging from 80 to 90 degrees, indicating perpendicular or near-perpendicular orientations [12] [13].

Table 3: Physical Properties Summary

| Property | Free Base Value | Hydrochloride Salt Value | Source/Method |

|---|---|---|---|

| Molecular Weight (g/mol) | 218.29 | 254.76 | PubChem Database |

| Melting Point (°C) | Not specified | 168 | EPA DSSTox Database |

| Density (g/cm³) | Not specified | 1.12 | EPA DSSTox Database |

| XLogP3-AA | 1.4 | 1.7494 | Computational Analysis |

| TPSA (Ų) | 55.1 | 55.12 | Computational Analysis |

| Hydrogen Bond Donors | 2 | 2 | Computational Analysis |

| Hydrogen Bond Acceptors | 2 | 2 | Computational Analysis |

The retrosynthetic disconnection of 4-(Piperidin-4-ylmethyl)benzamide reveals three primary strategic approaches based on the formation of key bonds within the molecular framework [1] [2]. The target molecule can be deconstructed through systematic bond disconnection analysis, identifying the most efficient synthetic pathways.

The primary retrosynthetic pathway involves disconnection of the amide bond, yielding 4-(piperidin-4-ylmethyl)benzoic acid and ammonia as synthetic equivalents [1]. This approach capitalizes on the availability of substituted benzoic acid derivatives and enables direct amide formation through established coupling methodologies. The benzoic acid precursor can be further disconnected through carbon-carbon bond formation between a benzyl halide and a piperidine derivative .

Alternative retrosynthetic strategies focus on the methylene linker disconnection, providing 4-carboxybenzyl halide and piperidine as key intermediates . This pathway offers flexibility in piperidine substitution patterns and allows for late-stage diversification of the benzamide core. The benzyl halide intermediate serves as an electrophilic coupling partner for nucleophilic substitution reactions with various piperidine derivatives [5].

A third strategic approach involves disconnection at the piperidine C-4 position, generating benzamide derivatives and appropriate four-carbon building blocks for piperidine ring construction [5]. This methodology proves particularly valuable when accessing substituted piperidine variants or when incorporating stereochemical control elements into the synthetic sequence [6].

Laboratory Synthesis Protocols

Amide Formation Strategies

The formation of the benzamide functional group represents the most critical transformation in the synthetic sequence, with several established methodologies demonstrating high efficiency and reliability [7] [8]. Carbodiimide-mediated coupling reactions provide the most widely employed approach for amide bond construction, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA) [7].

The carbodiimide coupling protocol involves treating 4-(piperidin-4-ylmethyl)benzoic acid (1.0 equivalent) with EDC hydrochloride (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous dichloromethane at room temperature [7]. Subsequent addition of DIPEA (2.0 equivalents) and ammonia solution provides the desired benzamide product in yields ranging from 75-95% [7]. The reaction proceeds through formation of an activated ester intermediate, followed by nucleophilic attack by ammonia to generate the amide bond [7].

Alternative amide formation strategies employ acid chloride intermediates, prepared through treatment of the carboxylic acid precursor with thionyl chloride or oxalyl chloride [9]. The resulting acid chloride undergoes rapid reaction with ammonia or ammonium hydroxide in the presence of a tertiary amine base, providing the benzamide product in high yield [9]. This methodology offers advantages in terms of reaction rate and conversion efficiency, though requires careful handling of the reactive acid chloride intermediate [9].

Boronic acid-catalyzed amidation represents an emerging methodology for direct carboxylic acid-amine coupling, utilizing B(OCH₂CF₃)₃ as an effective coupling reagent [8]. This approach enables direct transformation of 4-(piperidin-4-ylmethyl)benzoic acid to the corresponding benzamide through reaction with ammonia at elevated temperatures (80-100°C) [8]. The boronic acid catalyst facilitates amide bond formation while enabling simple purification through solid-phase workup procedures [8].

Piperidine Functionalization

The functionalization of piperidine derivatives to incorporate the required methylene linker and benzyl substituent involves several complementary strategies, each optimized for specific substrate classes and functional group compatibility [5] [10]. Alkylation reactions represent the most direct approach, utilizing 4-bromomethylbenzoic acid derivatives as electrophilic coupling partners [11].

The N-alkylation protocol involves treating piperidine (1.0 equivalent) with 4-bromomethylbenzoic acid methyl ester (1.1 equivalents) in the presence of potassium carbonate (2.0 equivalents) in acetonitrile at 80°C [11]. The reaction proceeds through nucleophilic substitution at the benzylic position, generating the methylene-linked piperidine-benzoate intermediate in yields of 80-90% [11]. Subsequent hydrolysis of the methyl ester using lithium hydroxide provides the free carboxylic acid precursor for amide formation [11].

Reductive amination strategies offer an alternative approach for piperidine functionalization, particularly when accessing C-4 substituted derivatives [5]. This methodology involves condensation of 4-piperidone with appropriate benzylamine derivatives, followed by selective reduction using sodium cyanoborohydride or other mild reducing agents [5]. The reductive amination approach enables introduction of substitution patterns while maintaining the required connectivity for subsequent amide formation [5].

Cross-coupling methodologies provide advanced strategies for piperidine functionalization, particularly through palladium-catalyzed carbon-carbon bond forming reactions [10] [12]. Suzuki-Miyaura coupling between 4-bromopiperidine derivatives and 4-carboxybenzylboronic acid enables efficient construction of the target framework [12]. The palladium-catalyzed protocol utilizes Pd(PPh₃)₄ (5 mol%) and potassium carbonate in a dimethoxyethane-water mixture at 80°C, providing coupled products in 70-85% yield [12].

Coupling Reactions

The assembly of complex molecular frameworks through strategic coupling reactions provides versatile approaches for constructing 4-(Piperidin-4-ylmethyl)benzamide derivatives [13] [12]. Buchwald-Hartwig amination reactions enable efficient carbon-nitrogen bond formation between aryl halides and piperidine nucleophiles [12].

The Buchwald-Hartwig protocol employs 4-bromobenzoic acid derivatives as electrophilic coupling partners with 4-methylpiperidine nucleophiles [12]. The reaction utilizes Pd₂(dba)₃ (2.5 mol%) and BINAP (5 mol%) as the catalyst system, with sodium tert-butoxide as base in toluene at 100°C [12]. This methodology provides the coupled products in yields of 75-90%, with excellent tolerance for various functional groups [12].

Chan-Lam coupling reactions offer complementary strategies for carbon-nitrogen bond formation under milder conditions, utilizing copper catalysis and boronic acid coupling partners [12]. The protocol involves treating aryl boronic acids with piperidine derivatives in the presence of Cu(OAc)₂ (10 mol%) and molecular oxygen as the terminal oxidant [12]. Reactions proceed at room temperature to 60°C in alcoholic solvents, providing coupled products in moderate to good yields [12].

Salt Form Preparation (Hydrochloride Derivative)

The preparation of 4-(Piperidin-4-ylmethyl)benzamide hydrochloride represents a critical aspect of pharmaceutical development, as the salt form typically exhibits enhanced solubility, stability, and bioavailability compared to the free base [14] [15]. Several established methodologies provide reliable access to high-purity hydrochloride salts through controlled precipitation and crystallization processes [16] [17].

The direct hydrochloric acid addition method represents the most straightforward approach for salt formation, involving treatment of the free base with concentrated hydrochloric acid in aqueous or alcoholic media [16]. The protocol requires dissolving 4-(Piperidin-4-ylmethyl)benzamide (1.0 equivalent) in ethanol, followed by dropwise addition of concentrated hydrochloric acid (1.1 equivalents) while maintaining the temperature at 0-5°C [16]. The resulting hydrochloride salt precipitates upon cooling and can be isolated through filtration, providing material in 85-95% yield with high purity [16].

Gas-phase hydrochloric acid saturation offers enhanced control over salt formation conditions and typically provides superior product purity [18] [17]. This methodology involves suspending the free base in anhydrous diethyl ether or ethanol, followed by saturation with anhydrous hydrochloric acid gas at controlled temperature [18]. The hydrochloride salt precipitates immediately upon gas addition and can be collected through filtration under inert atmosphere conditions [18]. This approach provides yields of 90-98% with very high purity, making it particularly suitable for pharmaceutical applications [18].

Crystallization-based salt preparation methods enable optimization of crystal form and particle size distribution through controlled nucleation and growth processes [17] [15]. The protocol involves dissolving the free base and hydrochloric acid in a suitable solvent system, followed by controlled cooling or solvent evaporation to induce crystallization [17]. Typical solvent systems include ethanol-water mixtures, methanol, or isopropanol, with crystallization temperatures ranging from 0°C to room temperature [17].

The alcoholic hydrochloric acid treatment method provides an alternative approach that combines salt formation with purification [15]. This methodology involves treating the crude free base with hydrochloric acid in ethanol, followed by recrystallization from the same solvent system . The protocol enables removal of impurities while simultaneously forming the desired hydrochloride salt, providing material in 85-95% yield with excellent purity .

Green Chemistry Considerations in Synthesis

The development of environmentally sustainable synthetic methodologies for 4-(Piperidin-4-ylmethyl)benzamide preparation has become increasingly important in contemporary pharmaceutical and fine chemical manufacturing [20] [21] [22]. Green chemistry principles provide a framework for evaluating and improving synthetic processes through reduction of hazardous materials, minimization of waste generation, and enhancement of energy efficiency [23].

Enzymatic amidation strategies represent one of the most promising green chemistry approaches for benzamide synthesis, utilizing Candida antarctica lipase B (CALB) as a biocatalyst for direct coupling of carboxylic acids with amines [20] [21]. The enzymatic methodology employs cyclopentyl methyl ether as a green solvent alternative to traditional organic solvents, providing amide products in excellent yields without requiring intensive purification steps [20]. The CALB-catalyzed protocol operates at room temperature without additional reagents, offering significant advantages in terms of energy consumption and waste reduction [20].

Atom-economical synthetic approaches minimize waste generation through efficient utilization of starting materials and reagents [24]. Direct thermal amidation reactions represent an atom-economical alternative for benzamide formation, involving thermal condensation of carboxylic acids with amines at elevated temperatures [24]. While this methodology requires higher reaction temperatures (80-120°C), it eliminates the need for stoichiometric coupling reagents and produces only water as a byproduct [24].

Catalytic methodologies provide sustainable alternatives to stoichiometric reagent-based approaches, enabling multiple substrate turnovers and reducing overall material consumption [22] [23]. Transition metal-catalyzed dehydrogenative coupling reactions between alcohols and amines offer innovative pathways for amide synthesis [22]. These methodologies utilize ruthenium or other metal catalysts to promote hydrogen liberation during amide bond formation, eliminating the need for additional oxidizing or coupling reagents [22].

Solvent selection represents a critical consideration in green chemistry implementation, with water and bio-based solvents offering environmentally benign alternatives to traditional organic media [25] [26]. Water-mediated amide formation reactions have been developed for coupling of esters with amines under metal-free and base-free conditions [25]. This aqueous methodology operates at 110°C and provides amide products in moderate to excellent yields while eliminating organic solvent requirements [25].

Renewable feedstock utilization addresses sustainability concerns related to petroleum-derived starting materials [27] [28]. Bio-based carboxylic acid precursors can be obtained from renewable sources including plant oils, carbohydrates, and other biomass-derived materials [27]. The integration of renewable feedstocks into benzamide synthesis pathways requires careful consideration of economic factors and process scalability [27].

Process intensification strategies combine multiple synthetic transformations into single operational units, reducing overall energy consumption and equipment requirements [23]. Flow chemistry approaches enable continuous processing of multistep synthetic sequences, incorporating reagent addition, reaction, and purification steps into integrated systems [23]. These methodologies offer advantages in terms of reaction control, heat transfer efficiency, and safety considerations [23].